molecular formula C21H24BNO4S B8153357 1-[(4-Methylphenyl)sulfonyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

1-[(4-Methylphenyl)sulfonyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Cat. No.: B8153357
M. Wt: 397.3 g/mol
InChI Key: OWUOYSRNKPIICU-UHFFFAOYSA-N
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Description

The compound 1-[(4-Methylphenyl)sulfonyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a boron-containing indole derivative with a sulfonyl protecting group at the 1-position and a pinacol boronate ester at the 5-position. Its structure combines the versatility of indole scaffolds with the reactivity of boronate esters, making it valuable in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds, pharmaceuticals, and functional materials. This article compares its structural, synthetic, and functional attributes with analogous compounds reported in the literature.

Properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24BNO4S/c1-15-6-9-18(10-7-15)28(24,25)23-13-12-16-14-17(8-11-19(16)23)22-26-20(2,3)21(4,5)27-22/h6-14H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWUOYSRNKPIICU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C=C3)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24BNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target compound is dissected into three modular components:

  • Indole core : Provides the heterocyclic scaffold.

  • 4-Methylphenylsulfonyl group : Introduced via N-sulfonylation to enhance stability and direct subsequent functionalization.

  • Pinacol boronate ester : Installed at the C5 position through transition metal-catalyzed borylation.

Priority is given to introducing the sulfonyl group early in the synthesis to leverage its electron-withdrawing effects for directing C-H activation or cross-coupling reactions.

Stepwise Synthesis Protocols

Synthesis of 5-Bromo-1H-Indole

The indole core is functionalized at C5 via electrophilic bromination. A representative protocol involves:

  • Reagents : Indole (1.0 equiv), N-bromosuccinimide (NBS, 1.1 equiv), dimethylformamide (DMF).

  • Conditions : 0°C to room temperature, 12 h under argon.

  • Yield : 78–85% after recrystallization (ethanol/water).

Table 1: Bromination Optimization

CatalystSolventTemp (°C)Yield (%)
NoneDMF2578
FeCl₃CH₂Cl₂082
AlCl₃CCl₄-1068

Bromination without catalysts in DMF achieves optimal balance between yield and simplicity.

N-Sulfonylation with 4-Methylbenzenesulfonyl Chloride

The sulfonyl group is introduced using a two-phase system to minimize over-sulfonation:

  • Reagents : 5-Bromo-1H-indole (1.0 equiv), 4-methylbenzenesulfonyl chloride (1.2 equiv), NaOH (2.0 equiv), tetrabutylammonium bromide (TBAB, 0.1 equiv).

  • Conditions : Dichloromethane/water (1:1), 0°C → 25°C, 4 h.

  • Workup : Extraction with DCM, drying (MgSO₄), and silica gel chromatography (hexane/EtOAc 4:1).

  • Yield : 90–92%.

Key Considerations:

  • Base Selection : NaOH outperforms pyridine in suppressing side reactions (e.g., C-sulfonation).

  • Phase-Transfer Catalysis : TBAB enhances reaction rate by 40% compared to homogeneous conditions.

Miyaura Borylation at C5

The 5-bromo substituent is replaced with a pinacol boronate ester via palladium-catalyzed cross-coupling:

  • Reagents : 5-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole (1.0 equiv), bis(pinacolato)diboron (B₂Pin₂, 1.5 equiv), PdCl₂(dppf) (5 mol%), KOAc (3.0 equiv).

  • Conditions : Dioxane, 100°C, 18 h under argon.

  • Workup : Filtration through Celite, solvent evaporation, and recrystallization (toluene).

  • Yield : 80–85%.

Table 2: Catalyst Screening for Borylation

CatalystLigandSolventYield (%)
PdCl₂(dppf)dppfDioxane85
Pd(OAc)₂SPhosTHF72
Pd₂(dba)₃XPhosToluene78

PdCl₂(dppf) in dioxane provides superior yields due to enhanced oxidative addition kinetics.

Alternative Routes and Comparative Analysis

Iridium-Catalyzed C-H Borylation

An alternative to Miyaura borylation involves directed C-H activation using iridium catalysts:

  • Reagents : 1-[(4-Methylphenyl)sulfonyl]-1H-indole (1.0 equiv), B₂Pin₂ (2.0 equiv), [Ir(OMe)(COD)]₂ (3 mol%), 4,4′-di-tert-butyl-2,2′-bipyridine (6 mol%).

  • Conditions : Cyclohexane, 60°C, 18 h.

  • Yield : 65–70%.

Advantages and Limitations:

  • Regioselectivity : The sulfonyl group directs borylation to C5 with >95% selectivity.

  • Substrate Scope : Limited to electron-deficient indoles; fails with alkyl-substituted analogs.

Industrial-Scale Production Insights

Continuous Flow Synthesis

Scaling the Miyaura borylation step in flow reactors improves efficiency:

  • Reactor Setup : Tubular reactor (ID 2 mm, L 10 m), residence time 30 min.

  • Conditions : 120°C, 15 bar pressure, 0.1 M substrate concentration.

  • Output : 92% conversion, 87% isolated yield.

Table 3: Batch vs. Flow Performance

ParameterBatchFlow
Reaction Time18 h0.5 h
Pd Loading5 mol%3 mol%
Space-Time Yield0.5 g/L/h12 g/L/h

Flow systems reduce catalyst loading and reaction time while improving throughput.

Purification and Characterization

Chromatographic Purification

Final product purity (>99%) is achieved via gradient elution on silica gel (hexane → ethyl acetate).

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃): δ 8.21 (d, J = 8.5 Hz, 1H, H7), 7.89 (s, 1H, H2), 7.65 (d, J = 8.0 Hz, 2H, Ar-H), 7.45 (d, J = 8.0 Hz, 2H, Ar-H), 2.45 (s, 3H, CH₃), 1.35 (s, 12H, Bpin).

  • ¹³C NMR (126 MHz, CDCl₃): δ 149.2 (C-SO₂), 135.6 (C-B), 128.4–122.1 (Ar-C), 84.7 (Bpin-C), 24.9 (Bpin-CH₃) .

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.

  • Reduction: The sulfonyl group can be reduced to a sulfide or thiol.

  • Substitution: The boronic acid group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

  • Substitution: Nucleophiles such as amines or alcohols, along with a suitable catalyst, are employed.

Major Products Formed:

  • Oxidation: Indole-3-carboxylic acid derivatives.

  • Reduction: Sulfides or thiols.

  • Substitution: Various boronic acid derivatives or substituted indoles.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Recent studies have indicated that compounds similar to 1-[(4-Methylphenyl)sulfonyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole exhibit significant anticancer properties. The dioxaborolane moiety is known for its ability to form stable complexes with biological targets, potentially leading to the inhibition of tumor growth.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed cytotoxic effects against various cancer cell lines. The mechanism was attributed to the interference with cellular signaling pathways involved in cell proliferation and survival.

Organic Synthesis

Reagent in Cross-Coupling Reactions : The boron-containing dioxaborolane acts as an effective reagent in cross-coupling reactions such as Suzuki and Negishi reactions. These reactions are pivotal in constructing complex organic molecules.

Data Table: Cross-Coupling Efficiency

Reaction TypeYield (%)Conditions
Suzuki85Pd catalyst, base present
Negishi78Zn catalyst, anhydrous solvent

Material Science

Polymer Chemistry : The incorporation of boron-containing compounds into polymers has been explored for enhancing material properties such as thermal stability and mechanical strength.

Case Study : Research published in Advanced Materials highlighted the use of this compound in synthesizing boron-doped polymers that exhibited improved thermal properties compared to traditional polymers.

Biological Studies

Enzyme Inhibition : The sulfonyl group can interact with various enzymes, making this compound a candidate for studying enzyme inhibition mechanisms.

Data Table: Enzyme Inhibition Studies

EnzymeIC50 (µM)Mechanism of Action
Carbonic Anhydrase12Competitive inhibition
Acetylcholinesterase15Non-competitive inhibition

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

Structural Analogues

Sulfonyl-Substituted Indoles
  • 1-(Phenylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (BD230683) Structure: Differs by lacking the methyl group on the sulfonyl-substituted phenyl ring. Molecular Formula: C20H22BNO4S (MW: 383.27 g/mol).
  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine

    • Structure : Replaces indole with pyrrolopyridine, a fused bicyclic heterocycle.
    • CAS : 866545-91-6.
    • Key Difference : The pyrrolopyridine core modifies electronic properties and binding affinity, making it relevant in kinase inhibitor design .
N-Alkyl/Aryl-Substituted Indoles
  • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Structure: Substitutes sulfonyl with a methyl group at the 1-position and places boronate at the 4-position. Molecular Formula: C15H20BNO2 (MW: 257.14 g/mol). Key Difference: The methyl group lacks the electron-withdrawing effect of sulfonyl, increasing electron density on the indole ring. Positional isomerism (4- vs. 5-boronate) affects regioselectivity in cross-couplings .
Indoline Derivatives
  • 1-(Methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline Structure: Features a saturated indoline ring instead of indole. Molecular Formula: C15H22BNO4S (MW: 323.22 g/mol). Key Difference: Reduced aromaticity alters conjugation and solubility, impacting applications in drug delivery .

Physical and Spectroscopic Properties

Compound Molecular Formula Molecular Weight (g/mol) Purity Key Spectral Features (NMR/IR)
Target Compound C20H22BNO4S 383.27 98% δH ~8.1 (indole H), B-O stretch ~1350 cm⁻¹
1-Methyl-4-boronate indole () C15H20BNO2 257.14 97% δH ~7.5 (indole H), CH3 singlet ~3.7
1-(Methylsulfonyl)indoline () C15H22BNO4S 323.22 98% δH ~3.2 (indoline CH2), SO2 stretch ~1150 cm⁻¹

Biological Activity

The compound 1-[(4-Methylphenyl)sulfonyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a synthetic organic molecule with potential biological activity. It belongs to a class of compounds known for their interactions with various biological targets, particularly in the context of cancer therapy and kinase inhibition. This article reviews the biological activity of this compound based on available literature and research findings.

  • Molecular Formula: C21H25BN2O4S
  • CAS Number: 1036028-17-7
  • Molecular Weight: 395.51 g/mol
  • Structure: The compound features an indole core substituted with a sulfonyl group and a boronate ester, which are critical for its biological activity.

The biological activity of this compound primarily involves its role as a kinase inhibitor . Kinases are enzymes that play a vital role in cellular signaling pathways, and their dysregulation is often implicated in cancer progression.

Inhibition of Kinase Activity

Research indicates that this compound can inhibit specific kinases involved in tumor growth and proliferation. For instance:

  • mTOR Inhibition: Similar compounds have demonstrated the ability to inhibit mTOR (mechanistic target of rapamycin) signaling pathways, which are crucial for cell growth and metabolism .
  • EGFR Activity: Compounds with similar structures have shown selective inhibition of the epidermal growth factor receptor (EGFR), contributing to their anticancer properties .

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound:

Biological Activity IC50 Value (µM) Target Reference
mTOR InhibitionLow nanomolar rangemTOR Complex
EGFR InhibitionSub-micromolar rangeEGFR
CytotoxicityModerateCancer Cell Lines

Case Studies

  • In Vitro Studies:
    • A study evaluated the cytotoxic effects of the compound on various cancer cell lines. Results indicated significant cell death at concentrations correlating with its kinase inhibitory activity.
  • In Vivo Models:
    • Preclinical models demonstrated that administration of the compound resulted in reduced tumor size in xenograft models, supporting its potential as an effective therapeutic agent .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile is crucial for assessing the therapeutic viability of this compound:

  • Absorption and Distribution: The presence of the boronate ester may enhance solubility and bioavailability.
  • Toxicity Profile: Preliminary studies indicate moderate toxicity; however, further investigation is required to establish safety profiles in clinical settings.

Q & A

Basic Questions

Q. What are the standard synthetic routes for 1-[(4-Methylphenyl)sulfonyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, and how is its purity validated?

  • Answer : The compound is typically synthesized via sequential functionalization of the indole scaffold. For example, sulfonylation at the 1-position using 4-methylbenzenesulfonyl chloride under basic conditions (e.g., NaH/DMF) followed by Miyaura borylation at the 5-position using bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst (e.g., PdCl₂(dppf)) .
  • Validation : Purity is confirmed via HPLC (>95%) and structural integrity via ¹H/¹³C NMR and HRMS . Key NMR signals include:

Position¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Indole C3-H~7.4 (s)112.5
BPin moiety1.3 (s, 12H)24.9 (CH₃), 83.5 (B-O)
.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Answer :

  • ¹H/¹³C NMR : Assigns aromatic protons (indole core) and pinacol boronate methyl groups.
  • HRMS : Confirms molecular ion ([M+H]⁺) and isotopic pattern consistent with boron presence.
  • IR Spectroscopy : Validates sulfonyl (S=O stretch at ~1350–1150 cm⁻¹) and boronate ester (B-O at ~1310 cm⁻¹) groups .

Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?

  • Answer : The pinacol boronate group enables coupling with aryl halides under palladium catalysis (e.g., Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C). For example, coupling with 4-bromotoluene yields biaryl products, monitored by TLC and purified via flash chromatography .

Advanced Questions

Q. How can researchers resolve contradictions in reported yields for cross-coupling reactions involving this compound?

  • Answer : Yield discrepancies often stem from catalyst loading , solvent polarity , or substrate electronic effects . Systematic optimization using Design of Experiments (DoE) is recommended. For instance:

FactorRange TestedOptimal Condition
Catalyst (Pd source)Pd(OAc)₂ vs. PdCl₂PdCl₂(dppf)
BaseK₂CO₃ vs. Cs₂CO₃K₂CO₃
SolventDMF vs. THFDMF/H₂O (3:1)
.

Q. What strategies mitigate competing side reactions (e.g., protodeboronation) during coupling?

  • Answer : Protodeboronation is minimized by:

  • Using dry, degassed solvents to prevent hydrolysis.
  • Adding Lewis acids (e.g., MgSO₄) to sequester water.
  • Employing microwave-assisted synthesis for faster reaction times (e.g., 30 min at 100°C vs. 12 hrs conventionally) .

Q. How does the sulfonyl group influence reactivity in Friedel-Crafts alkylation?

  • Answer : The electron-withdrawing sulfonyl group deactivates the indole core, directing electrophilic attack to the 3-position . For example, in Friedel-Crafts reactions with α,β-unsaturated carbonyls (e.g., bis(trifluoroethyl) malonate), regioselectivity is confirmed by NOESY (proximity of substituents) and X-ray crystallography .

Q. What are the challenges in synthesizing isoindolinone derivatives from this compound?

  • Answer : Key challenges include:

  • Regioselectivity : Competing reactions at the indole 2- vs. 3-position.
  • Catalyst choice : Calcium triflimide (Ca(NTf₂)₂) outperforms Brønsted acids in suppressing side products (e.g., dimerization), achieving >90% purity .

Data Contradiction Analysis

Q. Why do NMR spectra of this compound vary across studies?

  • Answer : Variations arise from:

  • Solvent effects : CDCl₃ vs. DMSO-d₆ shifts sulfonyl proton signals by ~0.2 ppm.
  • Boron quadrupolar broadening : Line broadening in ¹¹B NMR complicates integration; ¹H-¹³C HSQC is preferred for unambiguous assignment .

Applications in Total Synthesis

Q. How is this compound employed in the synthesis of natural products?

  • Answer : It serves as a boron-containing building block in iterative cross-coupling for polyaromatic systems. For example, in the total synthesis of (-)-clavicipitic acid, the boronate enables late-stage diversification of the indole core via Suzuki coupling with pre-functionalized aryl halides .

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